molecular formula C28H28Cl2N4O6S2 B10866709 diethyl 6,6'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis[2-(acetylamino)-7-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate]

diethyl 6,6'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis[2-(acetylamino)-7-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate]

Cat. No.: B10866709
M. Wt: 651.6 g/mol
InChI Key: DFRJGKHVNMMOHG-PHBQLMGTSA-N
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Description

ETHYL 2-(ACETYLAMINO)-6-(2-{[2-(ACETYLAMINO)-7-CHLORO-3-(ETHOXYCARBONYL)-4,5-DIHYDRO-1-BENZOTHIOPHEN-6-YL]METHYLENE}CARBOHYDRAZONOYL)-7-CHLORO-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including acetylamino, ethoxycarbonyl, and chlorobenzothiophene, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 2-(ACETYLAMINO)-6-(2-{[2-(ACETYLAMINO)-7-CHLORO-3-(ETHOXYCARBONYL)-4,5-DIHYDRO-1-BENZOTHIOPHEN-6-YL]METHYLENE}CARBOHYDRAZONOYL)-7-CHLORO-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically includes:

    Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds such as 2-(acetylamino)-7-chloro-3-(ethoxycarbonyl)-4,5-dihydro-1-benzothiophene and its derivatives.

    Condensation Reactions: These intermediates undergo condensation reactions with appropriate reagents to form the final compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

ETHYL 2-(ACETYLAMINO)-6-(2-{[2-(ACETYLAMINO)-7-CHLORO-3-(ETHOXYCARBONYL)-4,5-DIHYDRO-1-BENZOTHIOPHEN-6-YL]METHYLENE}CARBOHYDRAZONOYL)-7-CHLORO-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and acetylamino groups, using nucleophiles or electrophiles under appropriate conditions.

Scientific Research Applications

ETHYL 2-(ACETYLAMINO)-6-(2-{[2-(ACETYLAMINO)-7-CHLORO-3-(ETHOXYCARBONYL)-4,5-DIHYDRO-1-BENZOTHIOPHEN-6-YL]METHYLENE}CARBOHYDRAZONOYL)-7-CHLORO-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(ACETYLAMINO)-6-(2-{[2-(ACETYLAMINO)-7-CHLORO-3-(ETHOXYCARBONYL)-4,5-DIHYDRO-1-BENZOTHIOPHEN-6-YL]METHYLENE}CARBOHYDRAZONOYL)-7-CHLORO-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

ETHYL 2-(ACETYLAMINO)-6-(2-{[2-(ACETYLAMINO)-7-CHLORO-3-(ETHOXYCARBONYL)-4,5-DIHYDRO-1-BENZOTHIOPHEN-6-YL]METHYLENE}CARBOHYDRAZONOYL)-7-CHLORO-4,5-DIHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2-(ACETYLAMINO)BENZOATE: A simpler compound with similar functional groups but lacking the complex benzothiophene structure.

    ETHYL 2-(ACETYLAMINO)-2,4-DICYANOBUTANOATE: Another compound with acetylamino and ethoxycarbonyl groups, but with different structural features and reactivity.

    METHYL 2-(ACETYLAMINO)-5-IODOBENZOATE:

Properties

Molecular Formula

C28H28Cl2N4O6S2

Molecular Weight

651.6 g/mol

IUPAC Name

ethyl 2-acetamido-6-[(E)-[(E)-(2-acetamido-7-chloro-3-ethoxycarbonyl-4,5-dihydro-1-benzothiophen-6-yl)methylidenehydrazinylidene]methyl]-7-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H28Cl2N4O6S2/c1-5-39-27(37)19-17-9-7-15(21(29)23(17)41-25(19)33-13(3)35)11-31-32-12-16-8-10-18-20(28(38)40-6-2)26(34-14(4)36)42-24(18)22(16)30/h11-12H,5-10H2,1-4H3,(H,33,35)(H,34,36)/b31-11+,32-12+

InChI Key

DFRJGKHVNMMOHG-PHBQLMGTSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)/C=N/N=C/C3=C(C4=C(C(=C(S4)NC(=O)C)C(=O)OCC)CC3)Cl)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=NN=CC3=C(C4=C(CC3)C(=C(S4)NC(=O)C)C(=O)OCC)Cl)NC(=O)C

Origin of Product

United States

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